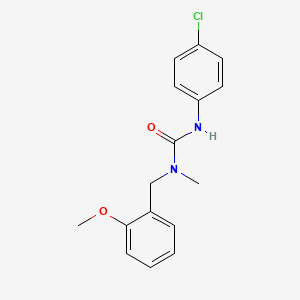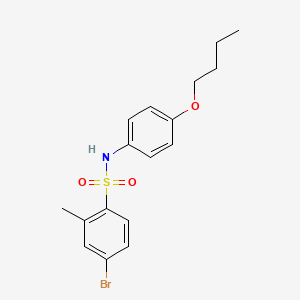
4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide, also known as BBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBS is a sulfonamide derivative that has a unique chemical structure, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide can reduce inflammation and pain. The endocannabinoid system is a complex signaling system that plays a role in pain sensation, mood, appetite, and other physiological processes. 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has been shown to modulate the endocannabinoid system, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It can reduce the production of prostaglandins and other inflammatory mediators, which can alleviate pain and inflammation. 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide can also modulate the activity of neurotransmitters such as serotonin and dopamine, which may contribute to its analgesic and antipyretic effects. Additionally, 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has been found to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and can be produced on a large scale. 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has also been shown to have low toxicity, making it a safe option for in vitro and in vivo studies. However, 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has some limitations. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide. One area of research is the development of 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide derivatives with improved potency and selectivity. Another area of research is the investigation of 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide in combination with other drugs for the treatment of pain and inflammation. 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide may also have potential applications in the treatment of other conditions, such as neurodegenerative diseases and psychiatric disorders. Further studies are needed to fully understand the mechanism of action of 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide and its potential therapeutic applications.
Conclusion:
In conclusion, 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide is a promising compound that has gained significant attention in scientific research for its potential therapeutic applications. The synthesis of 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide is relatively simple, and it has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has several advantages for lab experiments, but its mechanism of action is not fully understood, and its safety and efficacy in humans are not well established. Future research is needed to fully understand the potential of 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide as a therapeutic agent.
Synthesemethoden
The synthesis of 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide involves the reaction of 4-butoxyaniline with 4-bromo-2-methylbenzenesulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with aqueous sodium hydroxide to yield the final product. The synthesis of 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide is relatively simple and can be carried out on a large scale, making it a cost-effective option for drug development.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has also been found to be effective in the treatment of neuropathic pain and chronic pain conditions. Additionally, 4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c1-3-4-11-22-16-8-6-15(7-9-16)19-23(20,21)17-10-5-14(18)12-13(17)2/h5-10,12,19H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYIRRFIYPWKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-butoxyphenyl)-2-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5181675.png)
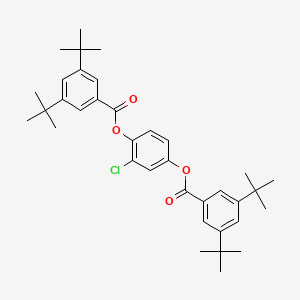
![1-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5181687.png)
![N-(3-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5181693.png)
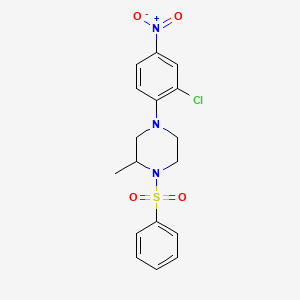

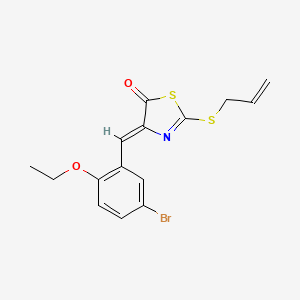
![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide](/img/structure/B5181743.png)
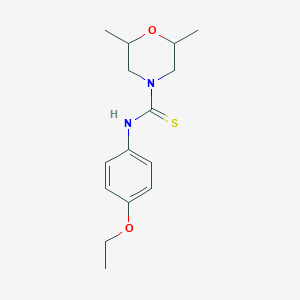
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5181750.png)
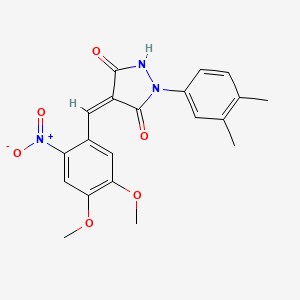
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5181761.png)
![ethyl (2-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5181764.png)
